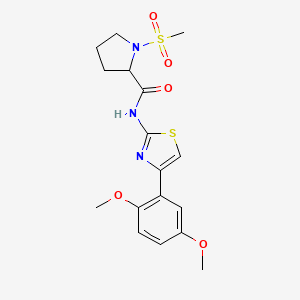

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-24-11-6-7-15(25-2)12(9-11)13-10-26-17(18-13)19-16(21)14-5-4-8-20(14)27(3,22)23/h6-7,9-10,14H,4-5,8H2,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLJAJXGCUJHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3CCCN3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group, and finally, the attachment of the pyrrolidine-2-carboxamide moiety. Common reagents used in these steps include thionyl chloride, dimethoxybenzene, and various amines. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

“N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of thiazole compounds are often explored for their therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of “N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Compound 43 : (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

- Structural Differences : Replaces the thiazole-linked 2,5-dimethoxyphenyl group with a benzothiazole core and a 4-nitrophenylsulfonyl substituent.

- Activity : Exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib but with a higher ulcerogenic index (likely due to the nitro group’s irritancy). Molecular docking confirms strong interactions with COX-2 .

- Comparison : The target compound’s methylsulfonyl group may reduce gastrointestinal toxicity compared to the nitro group in Compound 43. The 2,5-dimethoxyphenyl substituent could enhance metabolic stability over benzothiazole.

Compounds 44–46 : Indole-based analogs (e.g., 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives)

- Structural Differences : Feature an indole core with a methylsulfonylphenyl group and halogenated benzyl substituents.

- Activity : Selective COX-2 inhibitors with potent in vivo anti-inflammatory activity. Compound 45 (5-methyl-substituted) shows the highest efficacy, attributed to optimized hydrophobic interactions .

- Comparison : The target compound’s thiazole ring may offer improved solubility or bioavailability compared to indole-based scaffolds. However, the absence of a halogenated benzyl group might reduce target affinity.

Antitumor Activity

Compound 47 : (5-((2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol

- Structural Differences : Furoindole core with hydroxymethyl substituents.

- Activity : Demonstrates broad-spectrum antitumor activity, possibly via DNA intercalation or topoisomerase inhibition .

- Comparison : The target compound’s thiazole and dimethoxyphenyl groups may favor kinase inhibition (e.g., EGFR or VEGFR pathways) rather than DNA-targeted mechanisms.

Compound 48 : (E)-1-((1-(4-Chlorobenzyl)-1H-indol-3-yl)methylene)-4-(6-((dimethylamino)methyl)benzo[d]thiazol-2-yl)semicarbazide

- Structural Differences : Combines indole and benzothiazole moieties with a semicarbazide linker.

- Activity : Highly active against breast (MDA-MB-231), lung (H460), and colon (HT29) cancer cells, likely due to dual targeting of microtubules and apoptosis pathways .

- Comparison : The target compound lacks the semicarbazide linker and chlorobenzyl group, which may limit its apoptotic efficacy but reduce off-target toxicity.

Key Structural and Pharmacological Insights

Structural Determinants of Activity

| Feature | Target Compound | Analog (Example) | Impact on Activity |

|---|---|---|---|

| Core Heterocycle | Thiazole | Indole (Compounds 44–46) | Thiazole may improve metabolic stability; indole enhances COX-2 selectivity. |

| Sulfonyl Group | Methylsulfonyl | 4-Nitrophenylsulfonyl (Compound 43) | Methylsulfonyl reduces ulcerogenicity; nitro group increases potency but toxicity. |

| Aromatic Substituent | 2,5-Dimethoxyphenyl | 4-Chlorobenzyl (Compound 44) | Methoxy groups enhance solubility; chlorobenzyl improves hydrophobic binding. |

| Side Chain | Pyrrolidine-2-carboxamide | Semicarbazide (Compound 48) | Carboxamide supports hydrogen bonding; semicarbazide enables apoptosis induction. |

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a methylsulfonyl group, which contribute to its biological activity. Its IUPAC name is N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide. The molecular formula is , with a molecular weight of 342.38 g/mol.

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit various biological activities, including:

- Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. For instance, they may induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth .

- Anticonvulsant Properties : Some thiazole-based compounds demonstrate anticonvulsant effects, suggesting potential use in treating epilepsy .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency against various cancer cell lines.

- Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring has been linked to increased lipophilicity and improved bioavailability .

Antitumor Activity

A study evaluated the compound's efficacy against several cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM against A-431 (human epidermoid carcinoma) cells. This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Anticonvulsant Activity

In animal models, the compound exhibited anticonvulsant effects comparable to established medications like phenytoin. It was effective in reducing seizure frequency and duration in induced seizure models.

Case Studies

- Anticancer Efficacy : In a study involving human cancer cell lines, the compound showed potent activity against both A-431 and HeLa cells, with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .

- Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Condensation of 2,5-dimethoxyphenyl-substituted thiourea with α-haloketones under basic conditions.

- Pyrrolidine functionalization : Introduction of the methylsulfonyl group via sulfonation of the pyrrolidine nitrogen, followed by carboxamide coupling using EDCI/HOBt-mediated reactions .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: EtOAc/hexane) to achieve >95% purity .

Q. How is structural confirmation of this compound performed?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR identify key signals (e.g., aromatic protons from the 2,5-dimethoxyphenyl group at δ 6.8–7.2 ppm, methylsulfonyl singlet at δ 3.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 462.12) .

- X-ray crystallography (if available): Resolves stereochemistry and crystal packing .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- In vitro screening : Enzymatic assays (e.g., kinase inhibition) using fluorescence polarization or radiometric methods.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC50 values .

- Solubility and stability : HPLC-based kinetic solubility in PBS and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase ATP-binding pockets).

- MD simulations : GROMACS or AMBER for assessing binding stability (≥100 ns trajectories, RMSD <2 Å) .

- Free energy calculations : MM-PBSA/GBSA to quantify ΔGbinding .

- Data Contradiction Analysis : Discrepancies between predicted and experimental IC50 may arise from solvent effects or protein flexibility; validate with alchemical free energy methods (e.g., FEP+) .

Q. What strategies resolve discrepancies in biological activity across assay platforms?

- Methodological Answer :

- Assay validation : Cross-check activity in orthogonal assays (e.g., SPR for binding vs. enzymatic inhibition).

- Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions.

- Probe controls : Use known inhibitors (e.g., staurosporine for kinases) to normalize data .

Q. How to design a structure-activity relationship (SAR) study for the thiazole and pyrrolidine moieties?

- Methodological Answer :

- Analog synthesis : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents.

- Methylsulfonyl modification : Test sulfonamide or sulfonic acid derivatives for solubility/activity trade-offs.

- Bioisosteric replacement : Substitute pyrrolidine with piperidine or morpholine rings .

- Statistical Design : Apply factorial DoE (Design of Experiments) to minimize synthetic effort while maximizing SAR coverage .

Q. What experimental controls are critical for in vivo pharmacokinetic studies?

- Methodological Answer :

- Plasma stability : Include heparinized blood samples spiked with compound to assess degradation.

- Tissue distribution : Use radiolabeled analogs (e.g., 14C-labeled) for quantitative biodistribution via scintillation counting.

- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.